molecular formula C22H26N2O B5817726 4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Katalognummer B5817726
Molekulargewicht: 334.5 g/mol
InChI-Schlüssel: JKLSWXFQZRMQIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. This compound is also known as SCH 50911, and it belongs to the class of spirocyclic quinazolinone compounds.

Wissenschaftliche Forschungsanwendungen

4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have potent GABA-B receptor antagonist activity, which makes it a potential candidate for the treatment of several disorders such as anxiety, depression, and addiction. Additionally, this compound has been shown to have anticonvulsant and analgesic properties, which further expands its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one involves its binding to the GABA-B receptor. This compound acts as a competitive antagonist at the GABA-B receptor, which results in the inhibition of GABA-B receptor-mediated signaling. This inhibition leads to an increase in the release of several neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one have been extensively studied. This compound has been shown to have anticonvulsant and analgesic properties, which make it a potential candidate for the treatment of epilepsy and chronic pain. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one in lab experiments include its well-established synthesis method and its potent GABA-B receptor antagonist activity. Additionally, this compound has been extensively studied, which makes it a valuable tool for studying the GABA-B receptor and its signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.

Zukünftige Richtungen

There are several future directions for the study of 4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one. One potential direction is the further optimization of its chemical structure to improve its pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of its potential therapeutic applications in the treatment of addiction, anxiety, and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the GABA-B receptor and its signaling pathways.

Synthesemethoden

The synthesis method of 4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one involves the reaction of 2-phenylethylamine with 2-chloro-4-methylquinazoline in the presence of a base. The resulting intermediate is then treated with cyclohexanone to form the final product. This synthesis method has been well-established and has been used in several studies to produce 4-methyl-3'-(2-phenylethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one in high yields.

Eigenschaften

IUPAC Name

4'-methyl-3-(2-phenylethyl)spiro[1H-quinazoline-2,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-17-11-14-22(15-12-17)23-20-10-6-5-9-19(20)21(25)24(22)16-13-18-7-3-2-4-8-18/h2-10,17,23H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLSWXFQZRMQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.